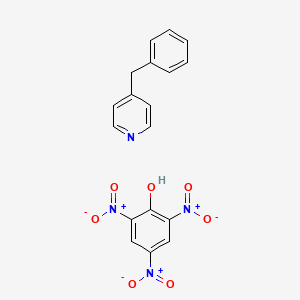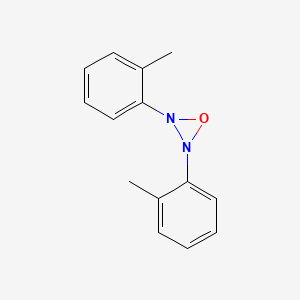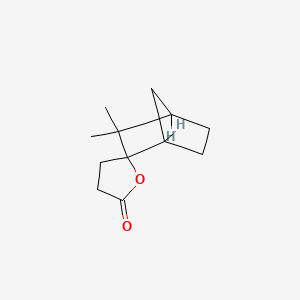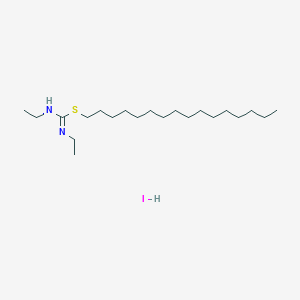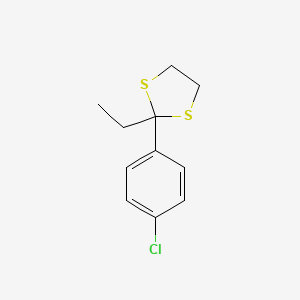
Iridium;uranium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iridium and uranium form a series of intermetallic compounds that exhibit unique properties due to the combination of these two elements. Iridium is a transition metal known for its high density, corrosion resistance, and catalytic properties. Uranium, on the other hand, is an actinide metal known for its radioactive properties and its use in nuclear reactors and weapons.
Métodos De Preparación
The preparation of iridium-uranium compounds typically involves high-temperature synthesis methods. One common method is induction melting under vacuum conditions using beryllia crucibles. This method involves heating the component metals to high temperatures to form the desired intermetallic compounds. For alloys containing higher percentages of iridium, arc melting under a helium atmosphere is often used to prevent violent reactions that can occur during the melting process .
Análisis De Reacciones Químicas
Iridium-uranium compounds undergo various chemical reactions, including oxidation, reduction, and phase transitions. The phase diagram of the iridium-uranium system reveals several intermetallic compounds, such as U3Ir, UIr, and UIr3, each with distinct melting points and solid-state transitions. These compounds exhibit different solubility limits and phase transformations at specific temperatures. For example, iridium lowers the gamma-beta uranium transformation temperature to about 681°C and the beta-alpha transformation to about 565°C .
Aplicaciones Científicas De Investigación
Iridium-uranium compounds have significant scientific research applications due to their unique properties. In materials science, these compounds are studied for their potential use in high-temperature and corrosion-resistant materials. In nuclear technology, the combination of iridium’s stability and uranium’s radioactive properties makes these compounds suitable for use in nuclear reactors and other nuclear applications. Additionally, iridium-uranium compounds are investigated for their catalytic properties, which can be utilized in various chemical reactions and industrial processes .
Mecanismo De Acción
The mechanism of action of iridium-uranium compounds is primarily related to their structural and electronic properties. The combination of iridium and uranium results in compounds with unique crystal structures and bonding characteristics. These properties influence the compounds’ stability, reactivity, and catalytic activity. For example, the presence of iridium can stabilize certain oxidation states of uranium, affecting the overall reactivity and behavior of the compound in various chemical environments .
Comparación Con Compuestos Similares
Iridium-uranium compounds can be compared with other intermetallic compounds involving transition metals and actinides. Similar compounds include uranium-platinum, uranium-palladium, and uranium-rhodium intermetallics. Each of these compounds exhibits unique properties based on the specific transition metal involved. For example, uranium-platinum compounds are known for their catalytic properties, while uranium-rhodium compounds are studied for their high-temperature stability. The uniqueness of iridium-uranium compounds lies in the combination of iridium’s high density and corrosion resistance with uranium’s radioactive properties, making them suitable for specialized applications in nuclear technology and materials science .
Propiedades
Número CAS |
12315-78-5 |
|---|---|
Fórmula molecular |
IrU3 |
Peso molecular |
906.30 g/mol |
Nombre IUPAC |
iridium;uranium |
InChI |
InChI=1S/Ir.3U |
Clave InChI |
SANBBLHPDWGACI-UHFFFAOYSA-N |
SMILES canónico |
[Ir].[U].[U].[U] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B14728114.png)
![2-Methoxy-4-[1-(methylamino)-2-phenylethyl]phenol](/img/structure/B14728117.png)
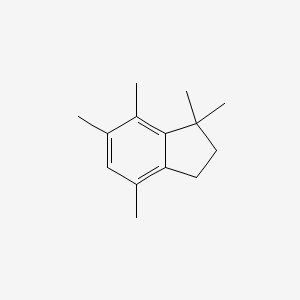
![3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14728122.png)
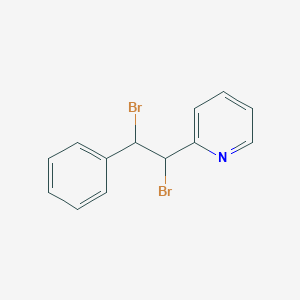
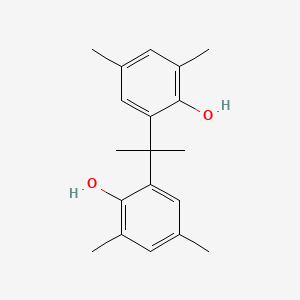
![4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine](/img/structure/B14728149.png)
